An In-depth Technical Guide to the Chemical and Physical Properties of alpha-D-Glucose-d7
An In-depth Technical Guide to the Chemical and Physical Properties of alpha-D-Glucose-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-D-Glucose-d7, a deuterated isotopologue of alpha-D-glucose, serves as a critical tool in metabolic research, particularly in studies involving glycolysis, gluconeogenesis, and de novo lipogenesis. Its isotopic labeling allows for the tracing of glucose metabolism in various biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the chemical and physical properties of alpha-D-glucose-d7, detailed experimental protocols for its characterization and use, and visualizations of relevant metabolic pathways and experimental workflows.
Chemical and Physical Properties
The deuteration of alpha-D-glucose at seven positions results in a molecule with a higher molecular weight than its non-deuterated counterpart, which is the basis for its utility as a metabolic tracer. The key chemical and physical properties are summarized in the tables below.
Table 1: General and Physical Properties of alpha-D-Glucose-d7
| Property | Value | Reference(s) |
| Appearance | White to off-white solid powder | [1] |
| Melting Point | 150-152 °C (decomposes) | [2][3][4] |
| Optical Activity | [α]25/D +52.0° (c = 2 in H2O with trace NH4OH) | [2][3] |
| Isotopic Purity | ≥ 97 atom % D | [2][3] |
| Storage Temperature | Room temperature or 2-8 °C | [2][3][5] |
Table 2: Chemical Identifiers and Molecular Properties of alpha-D-Glucose-d7
| Property | Value | Reference(s) |
| Chemical Name | (2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol | [6] |
| Molecular Formula | C₆H₅D₇O₆ | [2][3][7] |
| Molecular Weight | 187.20 g/mol | [2][3][5][6] |
| CAS Number | 23403-54-5 | [2][3] |
| Solubility | Soluble in water and DMSO | [2][3][8] |
Experimental Protocols
The following sections detail standardized methodologies for the characterization of alpha-D-glucose-d7 and its application in metabolic research.
Determination of Melting Point
The melting point of a crystalline solid such as alpha-D-glucose-d7 can be determined using a capillary melting point apparatus.
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Objective: To determine the temperature range over which the solid melts to a liquid.
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Apparatus: Melting point apparatus, capillary tubes, mortar and pestle.
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Procedure:
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Ensure the alpha-D-glucose-d7 sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.
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Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube into the heating block of the melting point apparatus.
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Heat the sample rapidly to about 15-20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
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Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range is the melting point.
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Determination of Solubility
A qualitative and semi-quantitative assessment of solubility can be performed through simple dissolution tests.
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Objective: To determine the solubility of alpha-D-glucose-d7 in various solvents.
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Apparatus: Test tubes, vortex mixer, analytical balance.
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Procedure:
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Weigh a specific amount of alpha-D-glucose-d7 (e.g., 10 mg) and place it in a test tube.
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Add a small, measured volume of the solvent (e.g., 1 mL of water or DMSO) to the test tube.
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Vortex the mixture for 30-60 seconds to facilitate dissolution.
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Visually inspect the solution for any undissolved solid.
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If the solid has completely dissolved, the compound is considered soluble under these conditions. If not, the process can be repeated with a smaller amount of solute or a larger volume of solvent to estimate the solubility.
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NMR Spectroscopy for Structural Confirmation and Isotopic Enrichment
NMR spectroscopy is a powerful tool for confirming the structure and determining the level of deuterium incorporation in alpha-D-glucose-d7.
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Objective: To obtain a ¹H NMR spectrum to confirm the molecular structure and assess isotopic labeling.
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Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., D₂O or DMSO-d₆).
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Procedure:
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Dissolve 5-10 mg of alpha-D-glucose-d7 in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
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Ensure the sample is fully dissolved; vortexing or gentle heating may be applied if necessary.
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Place the NMR tube in the spectrometer's probe.
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Acquire a ¹H NMR spectrum. The absence or significant reduction of proton signals at the deuterated positions confirms the isotopic labeling.
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The instrument's deuterium lock will utilize the deuterated solvent to stabilize the magnetic field.
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Mass Spectrometry for Metabolic Tracing
Mass spectrometry is a key technique for tracing the metabolic fate of alpha-D-glucose-d7 in biological systems.
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Objective: To detect and quantify the incorporation of deuterium from alpha-D-glucose-d7 into downstream metabolites.
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Apparatus: Mass spectrometer (e.g., GC-MS or LC-MS), equipment for sample extraction.
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Procedure:
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Cell Culture and Labeling: Culture cells in a medium where standard glucose is replaced with alpha-D-glucose-d7. The duration of labeling will depend on the metabolic pathway of interest.
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Metabolite Extraction: After the desired labeling period, quench the metabolism rapidly (e.g., with liquid nitrogen) and extract the metabolites using a cold solvent mixture (e.g., 80% methanol).
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Sample Preparation: Prepare the extracted metabolites for mass spectrometry analysis. This may involve derivatization for GC-MS or simple resuspension in an appropriate solvent for LC-MS.
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Mass Spectrometry Analysis: Analyze the samples using a mass spectrometer. The increased mass of metabolites due to the incorporation of deuterium will allow for their detection and quantification, providing insights into metabolic fluxes.
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Visualizations
The following diagrams illustrate key metabolic pathways involving glucose and a typical experimental workflow for using alpha-D-glucose-d7 as a metabolic tracer.
Conclusion
alpha-D-Glucose-d7 is an invaluable tool for researchers in the fields of metabolism, drug development, and biomedical science. Its well-defined chemical and physical properties, coupled with established analytical techniques like mass spectrometry and NMR, enable detailed investigation of metabolic pathways in both in vitro and in vivo systems. This guide provides the foundational information required for the effective utilization of this powerful isotopic tracer in a research setting.
References
- 1. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. magritek.com [magritek.com]
- 5. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.bu.edu [sites.bu.edu]
- 7. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. youtube.com [youtube.com]
